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Compound of Interest

Compound Name: (S)-Menthiafolic acid

Cat. No.: B12788632

For Researchers, Scientists, and Drug Development Professionals
Abstract:

(S)-Menthiafolic acid, systematically known as (2E,6S)-6-hydroxy-2,6-dimethylocta-2,7-
dienoic acid, is a naturally occurring acyclic monoterpenoid. This document provides a
comprehensive technical overview of its chemical characterization, including its
physicochemical properties, spectroscopic data, proposed synthetic and isolation
methodologies, and potential biological activities based on related compounds. Due to the
limited availability of specific experimental data for (S)-Menthiafolic acid in public-access
databases, this guide consolidates known information and presents plausible experimental
protocols and inferred biological functions to serve as a foundational resource for researchers.

Introduction

(S)-Menthiafolic acid is a chiral monoterpenoid carboxylic acid. Its structure features a ten-
carbon backbone with two methyl groups, a hydroxyl group at a chiral center (C6), and two
carbon-carbon double bonds. The "(S)" designation indicates the stereochemistry at the C6
position, and "(2E)" refers to the geometry of the double bond between C2 and C3. This
compound has been identified as a constituent of several plant species, including dill (Anethum
graveolens) and acai palm (Euterpe oleracea).[1] While not as extensively studied as other
monoterpenoids, its structural features suggest potential for interesting biological activities.
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Chemical and Physical Properties

The fundamental chemical and physical properties of (S)-Menthiafolic acid are summarized in
the table below. These data are compiled from various chemical databases.

Property Value Reference(s)

(2E,6S)-6-hydroxy-2,6-
IUPAC Name _ o [1]
dimethylocta-2,7-dienoic acid

(S)-Menthiafolic acid, (+)-
Synonyms ] ] ] [1]
Menthiafolic acid

Molecular Formula C10H1603 [1]
Molecular Weight 184.23 g/mol [1]
CAS Number 75979-26-9 [1]

Not reported; likely an oil or
Appearance _ ,
low-melting solid

Optical Rotation Not reported

Spectroscopic Data

Detailed experimental spectroscopic data for (S)-Menthiafolic acid are not readily available.
The following sections provide predicted data and information on related compounds to aid in
characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

13C NMR: A predicted *C NMR spectrum is available and provides expected chemical shifts for
the carbon atoms in the structure.
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Carbon Atom Predicted Chemical Shift (ppm)
1 ~171.5
2 ~129.0
3 ~140.0
4 ~40.0
5 ~22.0
6 ~73.0
7 ~145.0
8 ~112.0
2-CHs ~12.5
6-CHs ~27.0

Note: These are predicted values and may differ from experimental results.

1H NMR: Experimentally determined *H NMR data for (S)-Menthiafolic acid is not currently
available in public databases. However, based on the structure, the following proton signals
would be expected:

A vinyl proton at the C3 position.

Protons of the vinyl group at C7 and C8.

Methylene protons at C4 and C5.

Singlets for the two methyl groups.

A signal for the hydroxyl proton.

Infrared (IR) Spectroscopy

An experimental IR spectrum for (S)-Menthiafolic acid is not available. However, characteristic
absorption bands can be predicted based on its functional groups:
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e O-H stretch (hydroxyl): A broad band around 3300 cm~1.

e O-H stretch (carboxylic acid): A very broad band from 2500-3300 cm~1.

e C-H stretch (alkane and alkene): Bands between 2850-3100 cm™1,

e C=0 stretch (carboxylic acid): A strong, sharp band around 1700-1725 cm~1.
e C=C stretch (alkene): Bands around 1640-1680 cm~1.

e C-O stretch (hydroxyl and carboxylic acid): Bands in the 1050-1300 cm~! region.

Mass Spectrometry (MS)

Experimentally determined mass spectrometry data for (S)-Menthiafolic acid is not readily
available. For electrospray ionization (ESI), the expected [M-H]~ ion in negative mode would be
at m/z 183.10. In positive mode, the [M+H]* ion would be at m/z 185.12, and the [M+Na]* ion
at m/z 207.10. Fragmentation patterns would likely involve loss of water (H20) and carbon
dioxide (COz).

Experimental Protocols

The following are proposed experimental protocols for the synthesis and isolation of (S)-
Menthiafolic acid based on methodologies for similar compounds.

Proposed Stereoselective Synthesis

A plausible route to (S)-Menthiafolic acid involves the oxidation of (S)-linalool. This would be a
multi-step process.

Step 1: Protection of the Tertiary Alcohol The tertiary alcohol of (S)-linalool is first protected to
prevent its oxidation in subsequent steps. A common protecting group for tertiary alcohols is
the silyl ether, for example, using tert-butyldimethylsilyl chloride (TBDMSCI).

Protocol:
e Dissolve (S)-linalool (1 equivalent) in anhydrous dichloromethane (DCM).

e Add imidazole (1.5 equivalents).
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e Add TBDMSCI (1.2 equivalents) portion-wise at 0 °C.

» Allow the reaction to warm to room temperature and stir for 12-16 hours.

e Quench the reaction with saturated aqueous sodium bicarbonate.

o Extract the aqueous layer with DCM.

o Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under
reduced pressure.

 Purify the resulting silyl ether by column chromatography.

Step 2: Oxidation of the Primary Alcohol to the Carboxylic Acid The protected linalool is then
subjected to a two-step oxidation to convert the primary alcohol to a carboxylic acid.

Protocol:

» Oxidation to the aldehyde: Dissolve the protected linalool (1 equivalent) in anhydrous DCM.
Add Dess-Martin periodinane (1.5 equivalents) and stir at room temperature for 2-4 hours.

« Filter the reaction mixture through a pad of Celite and wash with DCM.

o Concentrate the filtrate under reduced pressure.

» Oxidation to the carboxylic acid: Dissolve the crude aldehyde in a mixture of t-butanol and
water. Add 2-methyl-2-butene (5 equivalents) followed by a solution of sodium chlorite (4
equivalents) and sodium dihydrogen phosphate (4 equivalents) in water.

« Stir the reaction vigorously for 4-6 hours.

o Extract the mixture with ethyl acetate.

e Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.

Step 3: Deprotection of the Tertiary Alcohol The final step is the removal of the silyl protecting
group to yield (S)-Menthiafolic acid.
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Protocol:

o Dissolve the protected carboxylic acid (1 equivalent) in tetrahydrofuran (THF).

e Add a solution of tetrabutylammonium fluoride (TBAF) in THF (1.2 equivalents) at 0 °C.
 Stir the reaction at room temperature for 1-2 hours.

e Quench with saturated aqueous ammonium chloride.

o Extract with ethyl acetate.

e Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and
concentrate.

 Purify the final product, (S)-Menthiafolic acid, by column chromatography.

SlEitem G Two-step Oxidation Deprotection
(S)-Linalool tertiary alcohol Protected (S)-Linalool (DMPpNaCl 02) Protected (S)-Menthiafolic acid |—> (HI‘B AF) (S)-Menthiafolic acid
(TBDMSCI, Imidazole) 2

Click to download full resolution via product page

Proposed synthetic workflow for (S)-Menthiafolic acid.

Proposed Isolation from Natural Sources

A general procedure for the isolation of (S)-Menthiafolic acid from a plant source like Anethum
graveolens (dill) seeds is outlined below.

Protocol:
o Extraction:
o Grind the dried plant material (e.qg., dill seeds) into a fine powder.

o Perform a Soxhlet extraction with a solvent such as methanol or ethanol for 6-8 hours.
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o Alternatively, perform maceration at room temperature with the chosen solvent for 24-48
hours with occasional shaking.

o Concentrate the resulting extract under reduced pressure to obtain a crude extract.

e Fractionation:

o Suspend the crude extract in water and perform liquid-liquid partitioning with solvents of
increasing polarity, such as hexane, ethyl acetate, and butanol. (S)-Menthiafolic acid is
expected to be in the ethyl acetate fraction.

o Concentrate the ethyl acetate fraction.

o Chromatographic Purification:

o

Subject the concentrated ethyl acetate fraction to column chromatography on silica gel.

[¢]

Elute with a gradient of hexane and ethyl acetate.

[¢]

Collect fractions and monitor by thin-layer chromatography (TLC).

[e]

Combine fractions containing the compound of interest.

o

Further purification can be achieved using preparative high-performance liquid
chromatography (HPLC) if necessary.

© 2025 BenchChem. All rights reserved. 7/11 Tech Support


https://www.benchchem.com/product/b12788632?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12788632?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH@ Foundational & Exploratory

Check Availability & Pricing

Plant Material
(e.g., Anethum graveolens seeds)

}

Grinding and Extraction
(Methanol/Ethanol)

'

Crude Extract

'

Liquid-Liquid Partitioning
(Hexane/Ethyl Acetate)

'

Ethyl Acetate Fraction

'

Silica Gel Column Chromatography

}

Semi-pure Fractions

}

Preparative HPLC

'

(S)-Menthiafolic acid

Click to download full resolution via product page

General workflow for the isolation of (S)-Menthiafolic acid.
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Potential Biological Activity and Signaling Pathways

There is no specific research on the biological activity of (S)-Menthiafolic acid. However, the
activities of other acyclic monoterpenoids and monoterpene acids can provide insights into its
potential therapeutic effects.

Antimicrobial and Antifungal Activity

Many acyclic monoterpenoids exhibit significant antimicrobial and antifungal properties. The
proposed mechanism of action for many of these compounds involves the disruption of
microbial cell membranes. Their lipophilic nature allows them to intercalate into the lipid bilayer
of the cell membrane, leading to increased fluidity and permeability. This can disrupt essential
cellular processes such as ion transport and energy production, ultimately leading to cell death.
In fungi, some monoterpenes have been shown to interfere with ergosterol biosynthesis, a key

component of the fungal cell membrane.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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